molecular formula C12H15BrN2O B1287128 (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone CAS No. 613678-08-3

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Cat. No.: B1287128
CAS No.: 613678-08-3
M. Wt: 283.16 g/mol
InChI Key: XIFPGOFGUAEGAC-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS: 613678-08-3) is a brominated pyridinyl-piperidinyl methanone derivative with the molecular formula C₁₂H₁₅BrN₂O and a molecular weight of 283.18 g/mol . It is a key intermediate in pharmaceutical synthesis, notably in the production of Lasmiditan, a selective 5-HT₁F receptor agonist approved for migraine treatment . The compound’s bromine substituent at the pyridine C6 position enables versatile cross-coupling reactions, making it critical for introducing functional groups such as amines during drug development . The hydrochloride salt form (C₁₂H₁₅BrN₂O·HCl) is also documented, though discrepancies exist in reported molecular weights (282.04–319.64 g/mol depending on the source) .

Properties

IUPAC Name

(6-bromopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFPGOFGUAEGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591896
Record name (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613678-08-3
Record name (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes

General Synthetic Strategy

The synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone typically involves:

  • Coupling Reaction : Reacting 6-bromopyridine derivatives with 1-methylpiperidine.
  • Coupling Agents : Using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling process.
  • Solvent System : Employing organic solvents such as dichloromethane or dimethylformamide (DMF) to ensure solubility and reaction efficiency.
Example Reaction:
  • Reactants : 6-bromopyridine-2-carboxylic acid and 1-methylpiperidine.
  • Catalyst : DCC as a coupling agent.
  • Conditions : Room temperature reaction in dichloromethane.
  • Outcome : Formation of the target methanone derivative.

Hydrobromide Salt Formation

To obtain the hydrobromide salt of the compound:

  • Treat the synthesized product with hydrobromic acid.
  • Isolate the hydrobromide salt through crystallization or precipitation techniques.

This step enhances the compound's stability and solubility, making it suitable for pharmaceutical applications.

Industrial Production Methods

Scale-Up Techniques

Industrial-scale production adapts laboratory methods to larger reactors, ensuring:

  • Consistent product quality.
  • Efficient use of raw materials.
  • Adherence to green chemistry principles by minimizing waste.

Continuous Flow Systems

Continuous flow reactors are often employed to:

  • Optimize reaction kinetics.
  • Maintain uniform temperature and mixing conditions.
  • Improve yield and reduce batch-to-batch variability.

Reaction Conditions and Optimization

Key Parameters

The following parameters are critical for successful synthesis:

Parameter Optimal Condition
Solvent Dichloromethane or DMF
Temperature Room temperature (25°C)
Catalyst DCC or other carbodiimides
Reaction Time Typically 12–24 hours

Challenges

Common challenges include:

  • Sensitivity of reagents to moisture.
  • Side reactions leading to impurities.
    These can be mitigated by using anhydrous solvents and inert atmosphere conditions.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the pyridine ring allows for further functionalization via nucleophilic substitution reactions, enabling the synthesis of diverse derivatives.

Reduction Reactions

The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Chemical Reactions Analysis

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Some notable applications include:

  • Antidepressant Activity : Research indicates that derivatives of piperidine compounds can exhibit antidepressant-like effects. Studies have shown that modifications to the piperidine ring can enhance serotonin receptor affinity, which may lead to improved mood regulation .
  • Anticancer Properties : Compounds similar to (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that the bromine substituent may play a role in enhancing cytotoxicity against specific cancer cell lines .

Synthetic Organic Chemistry

In synthetic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its utility includes:

  • Building Block for Complex Molecules : The compound can be utilized as a precursor in the synthesis of various heterocyclic compounds, which are essential in drug discovery and development .

Biochemical Research

The compound's interactions with biological systems make it relevant in biochemical studies:

  • Enzyme Inhibition Studies : It has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications .

Case Study 1: Antidepressant Activity

A study conducted on various piperidine derivatives demonstrated that modifications at the 6-position of the pyridine ring significantly enhanced serotonin receptor binding affinity. The findings suggest that this compound could be developed into a novel antidepressant .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound exhibited significant cytotoxic effects, particularly against breast cancer cells. The bromine atom was found to be critical for enhancing the anticancer properties, suggesting further exploration into its mechanism of action is warranted .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential antidepressant and anticancer agentEnhanced serotonin receptor affinity; significant cytotoxicity against cancer cells
Synthetic Organic ChemistryIntermediate for synthesizing complex moleculesServes as a building block in drug development
Biochemical ResearchStudies on enzyme inhibitionPotential inhibitor of key metabolic enzymes

Mechanism of Action

The mechanism of action of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific target and the context of its use. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Application/Notes References
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone 613678-08-3 C₁₂H₁₅BrN₂O 283.18 Bromine at pyridine C6 Intermediate for Lasmiditan via Pd-catalyzed amination
(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone 613678-03-8 C₁₂H₁₆N₃O 218.28 Amino group at pyridine C6 Product of bromo compound hydrolysis; precursor for acylation
(6-((Diphenylmethylene)amino)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone N/A C₂₇H₂₈N₃O 410.54 Protected imine at pyridine C6 Intermediate for amino derivative synthesis
(1-Methylpiperidin-4-yl)(1-phenethyl-1H-imidazol-2-yl)methanone N/A C₁₈H₂₂N₃O 296.39 Imidazole substituent Intermediate for Alcaftadine (ophthalmic agent)
1-(6-Bromopyridin-2-yl)ethanone N/A C₇H₆BrNO 199.93 Acetyl group at pyridine C2 Decomposition product of triazolopyridines

Physicochemical and Functional Comparisons

  • Reactivity: The bromine atom in the target compound facilitates Pd-catalyzed cross-coupling (e.g., amination to yield the amino derivative) . In contrast, the amino analog undergoes acylation to form bioactive molecules like selective 5-HT₁F agonists .
  • Stability : The bromo compound is stable under synthetic conditions but decomposes under high pressure or heat, as seen in triazolopyridine derivatives yielding acetylated byproducts .
  • Therapeutic Relevance : While the target compound is specific to 5-HT₁F agonists, the imidazole-containing analog (Alcaftadine intermediate) targets histamine receptors, highlighting how aryl group variation directs biological activity .

Challenges and Considerations

  • Spectral Characterization: Steric hindrance in analogs (e.g., cyclopentyl/cyclohexyl-indole methanones) alters ion-mobility profiles, suggesting similar effects in bulky pyridinyl-piperidinyl derivatives .
  • Regulatory Compliance : Synthesis must adhere to occupational health and safety standards, particularly for brominated intermediates requiring specialized handling .

Biological Activity

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a compound with the CAS number 613678-08-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and its implications in pharmacology.

The molecular formula of this compound is C₁₂H₁₅BrN₂O, with a molecular weight of approximately 283.16 g/mol. The compound features a brominated pyridine ring and a piperidine moiety, which contribute to its unique properties and biological interactions.

5-HT1F Receptor Agonism

Research indicates that this compound acts as a selective agonist for the 5-HT1F receptor , which is implicated in migraine pathophysiology. This receptor's activation can modulate pain pathways, making this compound a candidate for developing migraine therapeutics.

Binding Affinity Studies

Studies have focused on the binding affinity of this compound to the 5-HT1F receptor. Computational modeling has been employed to predict how structural modifications can influence binding interactions. This knowledge is crucial for optimizing drug candidates for therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : 6-bromopyridine and 1-methylpiperidine.
  • Coupling Reaction : The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
  • Formation of Hydrobromide Salt : The product is treated with hydrobromic acid to yield the hydrobromide salt.

Preclinical Studies

Preclinical studies have demonstrated that compounds structurally similar to this compound exhibit enhanced selectivity and potency against the 5-HT1F receptor. These findings suggest that further exploration into derivatives of this compound could lead to more effective migraine treatments .

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanoneContains an amino group instead of a bromine atomIncreased reactivity due to amino functionality
(3-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanoneBromine at a different position on the pyridine ringPotentially different biological activity profile
(6-Chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanoneChlorine substitution instead of bromineDifferent electronic properties affecting receptor binding

This table illustrates how modifications around the pyridine and piperidine rings can tailor biological activity and optimize pharmacological profiles.

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly receptors involved in pain modulation. The compound may act as an inhibitor or activator depending on the target and context of its use, influencing various signal transduction pathways within cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between brominated pyridine derivatives and substituted piperidine precursors. For example, and describe analogous syntheses using CHCl₃/MeOH as solvents and coupling agents for benzoylpiperidine derivatives. Optimizing stoichiometric ratios (e.g., 2.5 mmol aldehyde to 2.5 mmol ketone) and reflux conditions (10–20 hours in ethanol) can improve yields . Purification via column chromatography with n-hexane/EtOAc (5:5) or recrystallization from DMF/ethanol (1:2) enhances purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : ¹H-NMR and ¹³C-NMR are critical for structural confirmation. Key markers include:

  • Bromopyridine moiety : Aromatic protons at δ 7.5–8.5 ppm and coupling patterns (e.g., doublets for adjacent pyridine protons) .
  • Piperidine ring : Methyl group resonance at δ 2.2–2.5 ppm (1-methylpiperidin-4-yl) and carbonyl signals near δ 170 ppm in ¹³C-NMR .
    HPLC (retention time ~11–13 min, 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) validate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed and theoretical spectral data (e.g., unexpected NMR shifts or elemental analysis discrepancies)?

  • Methodological Answer : Discrepancies in elemental analysis (e.g., reports C: calc. 68.7%, found 67.9%) may arise from residual solvents or incomplete drying. Re-crystallization or prolonged vacuum drying is recommended. For NMR shifts, verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and consider steric or electronic perturbations from substituents. Computational tools (e.g., DFT calculations) can model expected shifts and identify conformational isomers .

Q. What strategies are effective for designing analogues of this compound to study structure-activity relationships (SAR) in biological systems?

  • Methodological Answer : Focus on modifying:

  • Bromine substitution : Replace Br with Cl, F, or electron-withdrawing groups (e.g., CF₃) to probe electronic effects ( ).
  • Piperidine ring : Introduce substituents like hydroxyl or methoxy groups at the 4-position to alter lipophilicity ( ).
    Use molecular docking (e.g., targeting kinase domains) to prioritize analogues, followed by in vitro assays (IC₅₀ determination) for validation .

Q. What experimental protocols are recommended for assessing the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature : Store samples at 4°C, 25°C, and 40°C for 1–6 months ().
  • Light exposure : Compare sealed amber vs. clear vials under UV/visible light.
    Monitor degradation via HPLC (peak area reduction >5% indicates instability) and LC-MS for byproduct identification .

Q. How can regioselectivity challenges in bromination or functionalization of the pyridine ring be addressed?

  • Methodological Answer : Bromination at the 6-position of pyridine is influenced by directing groups. Use protecting groups (e.g., silyl ethers) to block undesired positions. Alternatively, employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective functionalization post-synthesis, as described in for analogous pyridine derivatives .

Notes for Methodological Rigor

  • Contradictory Data : Cross-validate spectral results with multiple techniques (e.g., HRMS + NMR) to confirm structural assignments.
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) and replicate experiments (n ≥ 3) to ensure reproducibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Reactant of Route 2
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(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

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